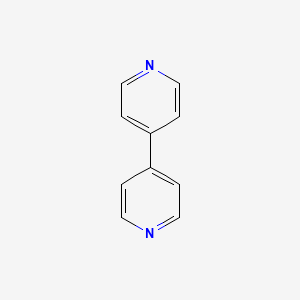

4,4'-Bipyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27926-72-3 (di-hydrochloride) | |

| Record name | gamma,gamma'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027200 | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000556 [mmHg] | |

| Record name | 4,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

553-26-4, 37275-48-2, 123333-55-1 | |

| Record name | 4,4′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma,gamma'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltransferase, dopamine N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O2OD61CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4,4 Bipyridine and Its Derivatives

Homocoupling and Heterocoupling Strategies

The formation of the C-C bond linking the two pyridine (B92270) rings is a key step in 4,4'-bipyridine (B149096) synthesis. Various coupling strategies have been developed to achieve this transformation efficiently.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryls, including this compound. These methods often involve the reaction of a pyridine derivative with an organometallic reagent in the presence of a transition metal catalyst, typically palladium or nickel.

Suzuki coupling, which pairs a pyridyl boronic acid with a halopyridine, is a widely used method. For instance, pyridylboronic acids with 3- and 4-pyridyl groups have been successfully employed to synthesize a variety of bipyridine compounds. mdpi.com Similarly, Negishi coupling utilizes pyridyl zinc halides, and Stille coupling employs organotin reagents. mdpi.com While effective, a significant drawback of these methods is the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity. preprints.org

Recent advancements have focused on developing more robust catalytic systems. For example, dinuclear palladium pincer complexes have been shown to effectively catalyze the coupling of pyridinecarboxylic acids with pyridine, combining decarboxylation with C-H activation. mdpi.com Another approach involves the use of heterogeneous catalysts, such as palladium supported on aluminum oxide (Pd/Al2O3), which can facilitate Negishi coupling under microwave irradiation. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Pd catalyst, Pyridyl boronic acid, Halopyridine | Applicable to 3- and 4-pyridylboronic acids. mdpi.com |

| Negishi Coupling | Pd catalyst, Pyridyl zinc halide, Halopyridine | Alternative to Suzuki coupling. mdpi.com |

| Stille Coupling | PdCl2(PPh3)2, Stannylated pyridines, Bromopyridines | Useful but involves toxic organotin reagents. mdpi.com |

| Decarboxylative Coupling | Dinuclear palladium pincer complexes, Pyridinecarboxylic acid, Pyridine | Combines decarboxylation and C-H activation. mdpi.com |

Ullmann Coupling and Wurtz Coupling Variations

The Ullmann reaction, a classic method for forming symmetrical biaryls, involves the copper-mediated homocoupling of aryl halides. mdpi.comorganic-chemistry.org This technique has been applied to the synthesis of this compound from halogenated pyridines. mdpi.com The reaction is typically carried out at high temperatures with an excess of copper. organic-chemistry.org Bimetallic systems, such as a combination of stoichiometric copper powder and a catalytic amount of a palladium salt, have been shown to promote the Ullmann coupling of bromopyridines under milder conditions. mdpi.compreprints.org

The Wurtz coupling reaction, which traditionally uses sodium metal to couple organic halides, has also been adapted for bipyridine synthesis. mdpi.comnih.gov Pyridines can be reacted with a sodium dispersion and subsequently treated with an oxidizing agent to yield bipyridines. mdpi.com A notable improvement on the traditional Wurtz coupling is the transition-metal-catalyzed homocoupling of Grignard reagents, which provides an efficient route to symmetrical bipyridyl backbones. mdpi.com

| Coupling Variation | Reagents | Description |

| Ullmann Coupling | Copper, Halogenated Pyridine | Copper-mediated homocoupling to form symmetrical bipyridines. mdpi.comorganic-chemistry.org |

| Bimetallic Ullmann Coupling | Copper powder, Pd(OAc)2, Bromopyridine | Allows for milder reaction conditions. mdpi.compreprints.org |

| Wurtz Coupling | Sodium dispersion, Pyridine, Oxidizing agent | Forms bipyridines through a radical mechanism. mdpi.com |

| Grignard Homocoupling | Grignard reagent, Transition-metal catalyst | An efficient method for creating symmetrical bipyridyl structures. mdpi.com |

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for the synthesis of this compound. These techniques can be performed under mild conditions and avoid the use of harsh chemical reagents. One reported method involves the electrolysis of pyridine in acetonitrile (B52724) with carbon dioxide and a nickel(II) complex as a catalyst. chemicalbook.com This process, carried out at a constant potential, can produce this compound. chemicalbook.com The electrochemical behavior of bipyridinium salts, which are derivatives of bipyridine, has also been extensively studied using techniques like cyclic voltammetry. frontiersin.org These studies provide insights into the redox properties of these compounds, which is crucial for their application in areas like redox flow batteries. frontiersin.org

C–H Activation Routes

Direct C–H activation has emerged as a powerful and atom-economical strategy for the synthesis of bipyridines. This approach avoids the pre-functionalization of the pyridine ring, thereby reducing the number of synthetic steps. acs.org Palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines has been shown to be an effective method for preparing various bipyridine isomers, including 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.org The reaction proceeds through the activation of a C-H bond on the pyridine N-oxide, followed by coupling with the halopyridine. acs.org

Another C-H activation strategy involves the use of a room-temperature stable electride reagent, K+(LiHMDS)e−, which can mediate transition-metal-free pyridine C–H activation and subsequent C–C coupling. mdpi.com Furthermore, transition-metal-free C–H functionalization has been achieved using a bis-phenalenyl compound and potassium tert-butoxide, which generates a reactive pyridyl radical that couples with another pyridine molecule. mdpi.com Metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts for C-H activation reactions to form C-C bonds. csic.es

Functionalization of the this compound Skeleton

The introduction of substituents onto the this compound core is essential for tuning its physical, chemical, and biological properties. This allows for the creation of a vast array of derivatives with tailored functionalities.

Introduction of Alkyl and Other Substituents

Alkyl groups and other functional moieties can be introduced onto the this compound skeleton through various synthetic strategies. researchgate.net One approach involves the direct functionalization of the preformed this compound core. For instance, the Chichibabin reaction can be used to introduce amino groups at the 2,2'- and 6,6'-positions. researchgate.net

Alternatively, functionalized pyridines can be used as starting materials for coupling reactions. For example, 4,4'-bis(alkyl)-2,2'-bipyridines have been synthesized by the homocoupling of substituted pyridines. The synthesis of 4,4'-bis(methyl)-2,2'-bipyridine was achieved by heating 2-bromo-4-methylpyridine (B133514) with copper powder. unlv.edu Similarly, 4,4'-bis(ethyl)-2,2'-bipyridine was prepared by refluxing 4-ethylpyridine (B106801) with a Raney nickel catalyst. unlv.edu The palladium on carbon (Pd/C) catalyzed homocoupling of 4-n-butylpyridine has been used to produce 4,4'-bis(n-butyl)-2,2'-bipyridine. unlv.edu

The introduction of long alkyl chains, such as in 4,4'-dipentadecyl-2,2'-bipyridine, can be accomplished through cross-coupling reactions like the Suzuki coupling, where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst. Another method involves the reaction of halogenated bipyridines with alkyl Grignard or organozinc reagents.

| Derivative | Synthetic Method | Starting Materials |

| 4,4'-Bis(methyl)-2,2'-bipyridine | Homocoupling | 2-bromo-4-methylpyridine, Copper powder unlv.edu |

| 4,4'-Bis(ethyl)-2,2'-bipyridine | Dehydrogenative Coupling | 4-ethylpyridine, Raney Ni unlv.edu |

| 4,4'-Bis(n-butyl)-2,2'-bipyridine | Dehydrogenative Coupling | 4-n-butylpyridine, Pd/C unlv.edu |

| 4,4'-Dipentadecyl-2,2'-bipyridine | Suzuki Coupling | Halogenated pyridine, Boronic acid derivative, Pd catalyst |

Quaternization Reactions: Synthesis of Viologens and Monoquats

Quaternization is a fundamental process for modifying the electronic properties of this compound, leading to the formation of N-substituted pyridinium (B92312) salts. This reaction involves the alkylation of one or both of the nitrogen atoms in the bipyridine core. wikipedia.org The products are broadly classified as monoquats (monosubstituted) and viologens (disubstituted), which are renowned for their electrochromic properties. mdpi.com

The most common method for synthesizing viologens is the direct N-alkylation of this compound with two equivalents of an alkylating agent (RX), typically an alkyl halide. wikipedia.org This reaction, a form of the Menshutkin reaction, results in the formation of a dicationic N,N'-dialkyl-4,4'-bipyridinium salt. wikipedia.orgsci-hub.se A wide array of alkylating agents, including simple alkyl halides like methyl chloride and long-chain or benzyl (B1604629) derivatives, have been utilized to tune the properties of the resulting viologens. wikipedia.org The choice of alkylating agent and reaction conditions significantly influences the solubility and other characteristics of the final product. wikipedia.orgaau.edu.et For instance, small alkyl halides often yield water-soluble viologen salts. wikipedia.org

The synthesis of both symmetrical and asymmetrical viologens is well-established. Symmetrical viologens are prepared by reacting this compound with an excess of a single type of alkyl halide. Asymmetrical viologens can be synthesized through a stepwise approach, where the monoquaternized intermediate is first isolated and then reacted with a different alkylating agent. sci-hub.se

Monoquats, or N-monosubstituted 4,4'-bipyridinium salts, are key intermediates in the synthesis of asymmetrical viologens and also serve as important ligands in coordination chemistry. mdpi.comaau.edu.et Their synthesis is typically achieved by reacting this compound with one equivalent of an alkylating agent or by using a large excess of this compound relative to the alkylating agent to favor monosubstitution. aau.edu.et Researchers have developed selective quaternization methods, for example, by conducting the reaction in specific solvents like toluene, to favor the formation of monoquats. cdnsciencepub.com

Recent research has also explored catalyst-free methods for synthesizing viologen-based materials. For example, viologen-linked ionic polyacetylenes have been directly synthesized through a quaternization-induced in situ polymerization of this compound with propargyl bromide or chloride, a process that combines ionization and polymerization in a single step. rsc.org

| Product Type | Reactants | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Viologen (General) | This compound, 2 RX (Alkyl Halide) | (C₅H₄N)₂ + 2 RX → [(C₅H₄NR)₂]²⁺(X⁻)₂ | Forms dicationic salts; properties depend on the 'R' group. | wikipedia.org |

| Viologen Polymer | This compound, Chloromethylated Polystyrene | Menshutkin Reaction (SN2) | Creates crosslinked, insoluble viologen-based resins. | sci-hub.se |

| Monoquat (Ionic Liquid) | This compound, Alkyl Halide | Quaternization | Produces low melting point salts, precursors to functional ionic liquids. | aau.edu.et |

| Viologen-linked Ionic Polyacetylene | This compound, Propargyl Bromide | Quaternization-induced in situ polymerization | Catalyst-free, one-pot synthesis of functional polymers. | rsc.org |

| Bipyridinium Salts | This compound, 1,3-Propanesultone | Direct N-alkylation | Straightforward synthesis with good yields (70% for the di-substituted product). | frontiersin.orgnih.gov |

Derivatization via Hydroxymethyl and Carboxy Bipyridine Precursors

Functionalized bipyridines are often synthesized not by direct substitution on the bipyridine ring, but by modifying precursors that already contain reactive functional groups. Hydroxymethyl- and carboxy-substituted bipyridines are particularly versatile precursors for creating a wide range of derivatives. acs.orgscielo.br

Hydroxymethyl Bipyridine Precursors: 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (B11819) is a key starting material that allows for extensive derivatization. acs.orgnih.gov The hydroxymethyl groups (-CH₂OH) can be readily converted into other functionalities. A significant application is their conversion to halomethyl groups, such as chloromethyl (-CH₂Cl), which are excellent synthons for further modification. acs.org For instance, reacting a Ru(II) complex containing a 4,4'-bis(hydroxymethyl)-2,2'-bipyridine ligand with oxalyl chloride and DMF provides a high-yield route to the corresponding bis(chloromethyl) complex. acs.orgnih.gov This "OH to Cl" methodology is valuable because the direct chelation of halomethyl bipyridine ligands to inert metal centers is often difficult due to the harsh conditions required. acs.orgnih.gov

These halomethyl derivatives are precursors for a variety of subsequent reactions, including the preparation of bis(phosphonate)-2,2'-bipyridine via reaction with triethyl phosphite, which can then be used in Wadsworth-Emmons reactions. orgsyn.org Other transformations of the hydroxymethyl group include:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Substitution: The hydroxyl can be substituted to introduce other groups.

Esterification: Reaction with acyl chlorides can form ester derivatives, which can alter the molecule's solubility.

Carboxy Bipyridine Precursors: 2,2'-Bipyridine-4,4'-dicarboxylic acid is another crucial intermediate for synthesizing substituted bipyridines. scielo.brscielo.br It is typically prepared by the oxidation of the more readily available 4,4'-dimethyl-2,2'-bipyridine (B75555). scielo.brscielo.br While potassium permanganate (B83412) (KMnO₄) can be used, oxidation with a dichromate acid solution has been reported to produce the dicarboxylic acid in much higher yields (85%). scielo.brscielo.br

The carboxylic acid groups (-COOH) serve as handles for numerous derivatization reactions. They can be converted to acid chlorides by treatment with thionyl chloride (SOCl₂). scielo.br These highly reactive acyl chlorides are then used to prepare a variety of derivatives, such as amides and esters. For example, they are key in the synthesis of novel dihydroxamic acid ligands. scielo.brscielo.br The dicarboxylic acid itself is an important ligand, as it possesses both N-heterocyclic and O-carboxyl donor sites for metal coordination. google.com

| Precursor | Reagent(s) | Product | Reaction Type | Significance | Reference |

|---|---|---|---|---|---|

| 4,4'-Dimethyl-2,2'-bipyridine | Dichromate Acid Solution | 4,4'-Dicarboxy-2,2'-bipyridine | Oxidation | Key intermediate for various derivatives; high yield (85%). | scielo.brscielo.br |

| 4,4'-Dicarboxy-2,2'-bipyridine | Thionyl Chloride (SOCl₂) | 2,2'-Bipyridine-4,4'-dicarboxylic acid dichloride | Acyl Halogenation | Creates a highly reactive intermediate for amide/ester synthesis. | scielo.br |

| Ru(II) complex with 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | Oxalyl Chloride, DMF | Ru(II) complex with 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Halogenation ("OH to Cl") | Provides a route to halomethyl complexes under mild conditions. | acs.orgnih.gov |

| 4,4'-Bis(bromomethyl)-2,2'-bipyridine | Triethyl phosphite | 4,4'-Bis(phosphonate)-2,2'-bipyridine | Arbuzov reaction | Precursor for Wadsworth-Emmons reactions to create extended π-systems. | orgsyn.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for the synthesis of this compound and its derivatives. aau.edu.et These green approaches aim to reduce waste, avoid toxic materials, and minimize energy consumption.

Mechanochemistry and Solid-State Synthesis: Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), offers a greener alternative to traditional solvent-based syntheses. acs.org This solvent-free method can be faster and reduce solvent waste. acs.org For example, coordination polymers like [CuCl₂(4,4'-bipy)]n have been successfully synthesized by simply grinding copper(II) acetate (B1210297) with 4,4'-bipyridinium chloride. ajol.info This approach avoids the use of bulk solvents and can lead to the formation of metal-organic frameworks (MOFs). acs.orgajol.info

Ultrasonication: Sonochemical methods, which use high-intensity ultrasound, represent another green technique. The synthesis of one-dimensional coordination polymers, such as [Zn(4,4'-bipy)Cl₂]∞, has been achieved in minutes by ultrasonication of zinc salts and this compound in benign solvents like ethanol (B145695) and water. mdpi.com This is a significant improvement over conventional methods that can take several days. mdpi.com The resulting products are often nanocrystalline materials. mdpi.com

Electrochemical and Photochemical Methods: Electrochemical methods are considered among the most promising green synthetic approaches as they replace toxic and costly chemical reagents with electrons. mdpi.compreprints.org Nickel-catalyzed electroreductive homocoupling of halopyridines has been reported for synthesizing bipyridines. mdpi.com Although few effective electrochemical methods for bipyridine synthesis have been reported, they remain an area of active research due to their environmental advantages. mdpi.compreprints.org Similarly, photocatalysis, particularly using water as a solvent or reactant, is a highly desirable green chemistry strategy. mdpi.compreprints.org

Use of Greener Reagents and Solvents: The development of synthetic routes that avoid hazardous substances is a core principle of green chemistry. For the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4,4'-dicarboxy-2,2'-bipyridine, methods using potassium permanganate in a mixture of acetic acid and water have been developed to avoid the use of highly corrosive sulfuric acid and toxic heavy metals like chromium. google.com While this avoids some hazardous materials, the subsequent product separation can be complex. google.com The use of water or ethanol as solvents in reactions like ultrasonication further enhances the green credentials of these synthetic protocols. mdpi.com

Coordination Chemistry of 4,4 Bipyridine

Ligand Properties and Coordination Modes

The defining feature of 4,4'-bipyridine (B149096) in coordination chemistry is its behavior as a bidentate ligand, meaning it uses two donor atoms to bind to metal ions. webassign.net The two nitrogen atoms, located at opposite ends of the molecule, possess lone pairs of electrons that can form coordinate bonds with metal centers. Due to the significant distance and linear arrangement of these nitrogen atoms, they cannot coordinate to a single metal ion in a chelating fashion, a behavior typical of its isomer, 2,2'-bipyridine. webassign.net Instead, this compound typically uses its two nitrogen atoms to connect to two separate metal ions. publish.csiro.au However, it can also act as a monodentate terminal ligand in certain structures, where only one of its nitrogen atoms is coordinated to a metal ion. nih.gov

The true utility of this compound lies in its role as a bridging ligand, which has been instrumental in the development of crystal engineering and supramolecular chemistry. rsc.org Its rigid, rod-like structure and the divergent nature of its nitrogen donors make it an ideal "linker" or "strut" to connect metal centers, forming extended, multi-dimensional structures. publish.csiro.aursc.org This has led to the synthesis of a wide variety of coordination polymers with diverse topologies, ranging from simple one-dimensional (1D) chains to complex two-dimensional (2D) grids and three-dimensional (3D) frameworks. rsc.orgnih.gov

The geometry of the final structure is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating or counter-anions. rsc.orgmdpi.com For example, reactions with different metal salts can yield structures such as linear chains, zig-zag chains, and various network types like diamondoid or cubic networks. rsc.orgmdpi.com The ability to form these predictable, extended architectures makes this compound a key component in the design of functional materials like Metal-Organic Frameworks (MOFs). nih.govajol.info

| Coordination Role | Description | Resulting Structure |

| Bidentate Bridging | Each nitrogen atom coordinates to a different metal center. | 1D, 2D, or 3D coordination polymers/MOFs. publish.csiro.aursc.org |

| Monodentate Terminal | Only one nitrogen atom coordinates to a metal center, leaving the other uncoordinated. | Can be found in discrete complexes or as part of larger structures where not all donor sites are utilized. nih.gov |

Modifying the this compound core with substituents can significantly influence the properties of the resulting metal complexes. Substituents can alter the ligand's electronic properties (electron-donating or -withdrawing) and introduce steric hindrance, which in turn affects the coordination geometry, stability, and physical properties of the complex. researchgate.netbiosynth.com

Electron-donating groups, such as alkyl groups, can increase the electron density on the nitrogen atoms, potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups, like carboxylates, can decrease the basicity of the nitrogen donors. researchgate.net The position of these substituents is critical; for instance, bulky groups placed near the nitrogen atoms can create steric strain that distorts the coordination geometry around the metal center. nih.gov In some cases, these steric interactions can be exploited to favor the formation of specific structures, such as molecular triangles over extended polymers. The introduction of functional groups can also facilitate further interactions, like hydrogen bonding, which can stabilize the resulting supramolecular architectures. rsc.orgrsc.org

Bridging Ligand Role in Extended Structures

Metal-4,4'-Bipyridine Complexes

While this compound is famous for forming polymers, it can also be a component of discrete (non-polymeric) molecular complexes. These are often synthesized through self-assembly by reacting a metal salt with the ligand in an appropriate solvent. ajol.infonih.gov The stoichiometry of the reactants and the choice of solvent and counter-ions are crucial in directing the assembly towards a discrete structure rather than an extended one. mdpi.come3s-conferences.org For example, a binuclear cadmium(II) complex, [Cd2(C11H12N3O3S)2(NO3)2(C10H8N2)2]·2H2O, was synthesized by crystallizing a thiosemicarbazone ligand with cadmium nitrate (B79036) in the presence of this compound. nih.gov In another example, a discrete trinuclear cobalt(II) complex was formed hydrothermally from cobalt nitrate, 2-sulfoterephthalic acid, and this compound. rsc.org

Characterization of these complexes is routinely performed using a combination of techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles, and confirming the coordination environment of the metal ion. nih.govresearchgate.net Elemental analysis provides the empirical formula, confirming the ratio of metal, ligand, and other components in the complex. ajol.infoajol.info

Examples of Synthesized Discrete Metal-4,4'-bipyridine Complexes:

| Complex Formula | Metal Ion | Key Structural Feature | Synthesis Method |

| [Cd2(C10H8N2)5(H2O)6]2+ unit | Cadmium(II) | A rare 'H-type' dinuclear cation where one this compound bridges two Cd ions, and four are monodentate. nih.gov | Crystallization |

| [Cd2(C11H12N3O3S)2(NO3)2(C10H8N2)2] | Cadmium(II) | A binuclear complex where this compound acts as a terminal ligand. nih.gov | Crystallization |

| [Co3(stp)2(bipy)4(H2O)10] | Cobalt(II) | A discrete trinuclear complex. rsc.org | Hydrothermal |

Spectroscopic methods are vital for characterizing metal-4,4'-bipyridine complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination of this compound to a metal ion induces characteristic shifts in its IR vibrational frequencies. The pyridine (B92270) ring breathing and stretching modes are particularly sensitive to coordination. For example, in uranyl complexes, the IR spectra confirm that the bipyridine acts as a bridging ligand. publish.csiro.aupublish.csiro.au In complexes with trichloroacetates, shifts in the IR spectra indicate that this compound is coordinated to the metal ions. akjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying these complexes in solution. The coordination of the bipyridine nitrogen to a metal center causes a deshielding effect on the pyridine protons, resulting in a downfield shift of their signals compared to the free ligand. mdpi.comnih.gov For instance, in ruthenium(II) complexes, the aromatic protons adjacent to the nitrogen atoms shift from around 8.6-9.0 ppm in the free ligand to 9.6-10.4 ppm upon coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes provide insights into their electronic structure. These spectra typically show intense bands in the UV region corresponding to π-π* intraligand transitions within the bipyridine. uark.edumdpi.com Upon coordination to a transition metal, new bands can appear in the visible region, which are often assigned to metal-to-ligand charge-transfer (MLCT) transitions. uark.edumdpi.com The energy of this MLCT band can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. mdpi.com

Summary of Spectroscopic Data for a Representative Ruthenium(II) Complex:

| Technique | Observation | Interpretation |

| ¹H NMR | Downfield shift of pyridine protons adjacent to nitrogen (e.g., from ~8.7 ppm to ~9.7 ppm). mdpi.com | Deshielding of protons due to electron density withdrawal by the metal upon coordination. |

| IR | Shift in pyridine ring vibrational modes. | Perturbation of the ligand's electronic structure upon bond formation with the metal. akjournals.com |

| UV-Vis | Intense π-π* transitions in the UV region; potential for new MLCT bands in the visible region. uark.edu | Confirmation of ligand presence and information on the electronic interaction between the metal and ligand. |

X-ray Crystallography of Metal-4,4'-Bipyridine Systems

The linear and rigid nature of the this compound ligand allows it to act as a straightforward bridging unit between metal centers. The distance between the two nitrogen atoms is approximately 7 Å, which facilitates the formation of extended structures. SC-XRD studies have revealed a vast array of coordination environments and network dimensionalities. For instance, in dinuclear complexes, the Cu⋯Cu distance bridged by a this compound ligand has been measured to be 11.129(2) Å. researchgate.net

The coordination geometry around the metal ion is a critical factor influencing the final structure. Metals like Zn(II) and Cd(II) can exhibit various coordination numbers, from four to six, leading to geometries ranging from tetrahedral to octahedral. mdpi.comtandfonline.com For example, a zinc(II) complex with a carboxyphosphinate coligand shows a tetrahedral coordination environment, with the zinc ion bound to two phosphinate oxygen atoms, one carboxylate oxygen atom, and one nitrogen atom from a this compound ligand. tandfonline.com In contrast, Cd(II) ions in a different framework have been observed in an octahedral coordination sphere, linked by this compound ligands at two trans positions to form linear chains. researchgate.net Similarly, lanthanide ions like Sm(III) and Eu(III) can form octacoordinated complexes with a distorted square anti-prismatic geometry when coordinated with this compound and other ligands. nih.gov

Crystallographic studies also provide detailed data on the unit cell parameters and space groups, which define the symmetry and repeating pattern of the crystal structure. This information is crucial for classifying and comparing different metal-4,4'-bipyridine systems.

| Compound Formula | Metal Ion | Space Group | Crystal System | Key Structural Features | Reference |

| [FeCl₂(C₁₀H₈N₂)] | Fe(II) | Cmmm | Orthorhombic | 2D non-interpenetrating network with octahedrally coordinated metal centers. | acs.org |

| [CoCl₂(C₁₀H₈N₂)] | Co(II) | Cmmm | Orthorhombic | Isostructural with the Fe(II) analogue, forming 2D layers. | acs.org |

| [Cd(HCOO)₂(C₁₀H₈N₂)]n | Cd(II) | I4₁22 | Tetragonal | Distorted octahedral CdN₂O₄ coordination; forms a chiral 3D network. | iucr.org |

| [ZnL(C₁₀H₈N₂)₀.₅]n (H₂L = 2-carboxyethyl(phenyl)phosphinate) | Zn(II) | P2₁/c | Monoclinic | Tetrahedrally coordinated Zn(II); forms a layered network with a (3,4)-connected topology. | tandfonline.com |

| [Sm(dbm)₃(C₁₀H₈N₂)]n (dbm = anion of 1,3-diphenyl-1,3-propanedione) | Sm(III) | P-1 | Triclinic | Octacoordinated LnO₆N₂ core with a distorted square anti-prismatic geometry. | nih.gov |

| [Zn₂(mes)₄(C₁₀H₈N₂)] (mes = 2,4,6-Me₃C₆H₂) | Zn(II) | C2/c | Monoclinic | Bimetallic complex with a neutral this compound bridge. | ox.ac.uk |

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a rigid, linear exo-bidentate linker has made it a cornerstone in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). sci-hub.se These materials are formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers) to create extended, often porous, crystalline networks.

Design Principles for this compound-Based CPs and MOFs

The rational design of CPs and MOFs containing this compound relies on fundamental principles of coordination and supramolecular chemistry. The predictable geometry of the this compound linker, combined with the preferred coordination geometry of the metal ion, allows for a degree of control over the resulting network's topology and dimensionality. This approach is often referred to as reticular synthesis. acs.org

Key design principles include:

The Metal Node: The choice of metal ion or metal cluster, known as a Secondary Building Unit (SBU), is crucial. The coordination number and preferred geometry of the metal center (e.g., tetrahedral for Zn(II) in some cases, square planar for Cu(II), or octahedral for many transition metals) dictate the number and direction of connections emanating from the node. mdpi.comnih.gov For example, combining this compound with metal ions that form paddle-wheel SBUs, such as [M₂(carboxylate)₄], can lead to pillared-layer structures.

The Organic Linker: this compound serves as a classic linear "pillar" or spacer. Its rigidity helps in the formation of robust frameworks with predictable structures. mdpi.com Its length determines the pore size in the resulting network.

Ancillary Ligands: The use of additional ligands, often multidentate carboxylates (e.g., 1,3,5-benzenetricarboxylate, 2,2'-bipyridine-4,4'-dicarboxylate), is a common strategy to increase the connectivity of the network and build higher-dimensional structures. frontiersin.orgcapes.gov.brrsc.org These ancillary ligands can connect metal centers into layers or other motifs, which are then pillared by this compound to form 3D frameworks.

Reaction Conditions: Factors such as solvent, temperature, reactant concentrations, and the presence of modulators can influence the final product, sometimes leading to the formation of different polymorphs or topologies from the same set of reactants. acs.orgcapes.gov.br

Topological Diversity in this compound Networks

The combination of different metal nodes and organic linkers leads to a remarkable topological diversity in this compound-based networks. By simplifying the complex structures into nodes (metal centers/SBUs) and linkers, their connectivity can be described using topological terms.

Dimensionality: this compound can form networks of varying dimensionalities. Simple 1D "zigzag" or linear chains are common. mdpi.comiucr.org These chains can further assemble through weaker interactions or be linked by other ligands to form 2D layers or 3D frameworks. 2D networks often exhibit a square-grid (4,4) topology where metal centers act as 4-connecting nodes linked by bipyridine ligands. researchgate.netacs.org 3D frameworks can be formed by pillaring these 2D layers or by using metal nodes with higher connectivity. iucr.org

Network Topology: A wide range of network topologies have been observed. For instance, a zinc(II) framework constructed from 4,4',4''-nitrilotribenzoate and this compound was found to possess a novel (3,3,6)-connected 3-nodal net. nih.gov Other documented topologies include the primitive cubic pcu net and the hms topology. researchgate.netacs.org

Interpenetration: A common feature in MOFs with large pores, including those made with this compound, is interpenetration. This is where two or more independent networks grow through one another without being covalently bonded. This phenomenon often occurs to maximize space-filling and stabilize the structure through van der Waals interactions. Doubly-interpenetrated networks are frequently observed, such as in square grid networks or frameworks with ReO₃-type topology. researchgate.netiucr.orgrsc.org In some cases, a non-interpenetrated framework can be converted into a doubly interpenetrated one through thermal treatment. acs.org

Hydrothermal and Sonochemical Synthesis of CPs and MOFs

Hydrothermal Synthesis: This is a widely used method for synthesizing CPs and MOFs, including those with this compound. sci-hub.se The reaction is typically carried out in a sealed vessel (e.g., a Teflon-lined autoclave) where water is used as the solvent at temperatures above its boiling point (typically 100-260 °C). The resulting high pressure facilitates the dissolution of reactants and the crystallization of the product. acs.orgsci-hub.se This method has been successfully employed to produce a variety of this compound-based frameworks, such as 2D polymers of [MCl₂(this compound)] (M = Fe, Co, Ni) and numerous multi-ligand systems. tandfonline.comacs.orgrsc.orgrutgers.edu Sometimes, organic co-solvents are used in what is termed a solvothermal synthesis. sciforum.net

Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions and crystallization. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. mdpi.comsci-hub.se This energy input can dramatically accelerate the synthesis of MOFs. Key advantages of the sonochemical method include:

Rapid Synthesis: Reaction times can be reduced from days (for hydrothermal methods) to minutes or hours. mdpi.comrsc.org

Mild Conditions: Syntheses can often be performed at ambient temperature and pressure. rsc.org

Nanocrystal Formation: The rapid crystallization often leads to the formation of nanocrystals or microcrystals with a uniform size distribution. mdpi.comrsc.org

For example, 1D coordination polymers like [Zn(4,4'-bipy)Cl₂]∞ and [Zn(4,4'-bipy)₂(OAc)₂]∞ have been successfully prepared as nanocrystals in minutes using sonication in benign solvents like ethanol (B145695) and water. mdpi.com

| Synthesis Method | Typical Temperature | Typical Duration | Key Advantages | Example Compound | Reference |

| Hydrothermal | 120-180 °C | 24-72 hours | High crystallinity, suitable for single crystals. | [CoCl₂(this compound)] | acs.org |

| Sonochemical | Ambient | < 1 hour | Rapid, energy-efficient, produces nanomaterials. | [Zn(NH₂-bdc)(4,4'-bpy)] | rsc.org |

Post-Synthetic Modification of this compound-Based MOFs

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial assembly. This allows for the incorporation of chemical functionalities that might not be compatible with the initial synthesis conditions. mdpi.comacs.org MOFs containing this compound or its derivatives are amenable to various PSM techniques.

One approach involves the chemical transformation of the bipyridine linker itself. For frameworks constructed with bipyridine-dicarboxylate linkers where the nitrogen atoms are uncoordinated (e.g., UiO-67-bpy), the free pyridine sites can undergo reactions like N-quaternization. For example, reacting UiO-67-bpy with methyl iodide leads to the formation of UiO-67-bpy-Me. This modification converts the neutral framework into a cationic one, which alters its electronic structure and can enhance properties like CO₂ uptake and anionic dye adsorption. rsc.org

Another PSM strategy is coordinative modification, where new metal ions are introduced into the framework. MOFs designed with open or available bipyridine chelating sites can be "metalated" after synthesis. For instance, MOFs containing 2,2'-bipyridine-5,5'-dicarboxylate linkers (like MOF-253) have accessible chelating sites that can coordinate to additional metal ions such as Cu(II) or Pd(II). researchgate.net This metal insertion can introduce new catalytic sites or modify the adsorption properties of the material without altering the underlying framework structure. acs.orgresearchgate.net

Supramolecular Chemistry and Self Assembly with 4,4 Bipyridine

Role of 4,4'-Bipyridine (B149096) as a Building Block for Supramolecular Architectures

The utility of this compound as a fundamental component in supramolecular construction is extensive and well-documented. Its linear and rigid nature allows it to act as a predictable "strut" or "linker," connecting molecular components in a well-defined manner. nih.gov This characteristic is pivotal in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs), where this compound bridges metal centers to form one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) networks. chimia.chnih.govrsc.org The resulting structures can exhibit remarkable properties, including porosity for gas storage and separation, and catalytic activity. chimia.chnih.gov

The self-assembly of this compound with metal complexes can lead to the formation of discrete, highly symmetric supramolecular polygons and polyhedra. scielo.org.coscielo.org.co For example, square-shaped assemblies have been formed by reacting this compound with nickel(II) and palladium(II) complexes. scielo.org.coscielo.org.co These self-assembled architectures have potential applications in areas such as molecular sensing and as nanoreactors. scielo.org.co

Furthermore, derivatives of this compound, such as viologens (N,N'-disubstituted 4,4'-bipyridinium ions), are key components in the construction of molecular machines, switches, and electrochromic materials. mdpi.com The ability of viologens to undergo reversible one-electron reductions, often accompanied by a distinct color change, makes them highly valuable for creating stimuli-responsive systems. mdpi.com

Table 1: Examples of Supramolecular Architectures with this compound

| Architecture Type | Metal/Component | Resulting Structure | Reference |

|---|---|---|---|

| Coordination Polymer | Zinc(II), 3-nitrobenzoic acid | 2D threefold interpenetrated network | nih.gov |

| Coordination Polymer | Copper(II) cyanide, Trimethyltin cyanide | 3D porous framework with channels | nih.gov |

| Supramolecular Polygon | Nickel(II) complex | Supramolecular square | scielo.org.co |

| Supramolecular Polygon | Palladium(II), Platinum(II) complexes | Triangle-square equilibrium | scielo.org.co |

| Metal-Organic Framework | Silver(I) | 1D, 2D, and 3D networks | rsc.org |

| Metallogel | Nickel(II) chloride | Self-assembled rock-like morphology | rsc.org |

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a central theme in supramolecular chemistry, and this compound and its derivatives are frequently employed in the design of synthetic receptors capable of binding specific guest molecules. acs.org These host-guest interactions are governed by a combination of non-covalent forces, including hydrogen bonding and π-π stacking. mdpi.comacs.org

This compound and its derivatives can act as guest molecules, becoming encapsulated within the cavities of larger host molecules like cyclodextrins. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar or partially nonpolar guests in aqueous solutions. oatext.comnih.gov

The formation of inclusion complexes between bipyridine derivatives and cyclodextrins has been studied to understand the factors that govern host-guest geometries and binding affinities. nih.gov Research has shown that the structural isomers of bipyridine guests lead to different inclusion geometries and thermodynamic parameters upon complexation with β-cyclodextrin. nih.gov For instance, a newly synthesized bis(β-cyclodextrin) linked by a 2,2'-bipyridine-4,4'-dicarboxylate spacer was found to form a sandwich-type inclusion complex with Rhodamine B, leading to unusual fluorescence behavior. researchgate.net These host-guest systems have potential applications in areas like drug delivery and the development of responsive materials. nih.govresearchgate.net

Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that direct the self-assembly of this compound-containing systems. mdpi.comacs.org The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic rings themselves are capable of engaging in π-π stacking interactions. mdpi.comsioc-journal.cn

The interplay between these weak interactions is critical. Studies have investigated the competition between hydrogen bonds, halogen bonds, and π-π interactions in directing the crystal structures of pyridine derivatives. acs.org The π-π stacking interactions between phenols and this compound have also been investigated using NMR, revealing the influence of substituents on the strength of the interaction. researchgate.net

Table 2: Key Non-Covalent Interactions in this compound Self-Assembly

| Interaction Type | Description | Example System | Reference |

|---|---|---|---|

| Hydrogen Bonding | The nitrogen atoms of this compound act as acceptors for hydrogen bond donors. | Co-crystal of this compound and pyromellitic acid. | researchgate.net |

| π-π Stacking | Face-to-face or offset stacking of the aromatic pyridine rings. | Zinc(II) coordination polymer with 3-nitrobenzoic acid. | nih.gov |

| Host-Guest Interaction | Encapsulation of this compound derivatives within a larger host molecule. | Inclusion of 4,4'-vinylenedipyridine (B72092) in β-cyclodextrin. | nih.gov |

| Coordination Bonding | The nitrogen atoms coordinate to metal ions to form extended networks. | Copper(II) coordination polymers. | mdpi.com |

Inclusion Complex Formation (e.g., with Cyclodextrins)

Responsive Supramolecular Systems

A significant area of research focuses on creating supramolecular systems based on this compound that can respond to external stimuli such as pH and temperature. mdpi.comfu-berlin.de This responsiveness is often achieved by exploiting the chemical properties of the this compound unit or by incorporating other functional groups into the assembly.

The nitrogen atoms of the this compound molecule can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state can trigger significant structural and functional changes in a supramolecular assembly. nih.gov

For instance, viologen derivatives containing carboxylate groups have been designed to create pH-responsive systems. researchgate.net The balance between hydrophobic interactions and intermolecular hydrogen bonding in these systems can be perturbed by changes in pH, leading to the assembly or disassembly of aggregates. researchgate.net In another example, a supramolecular system composed of a ruthenium photosensitizer and a polyoxometalate cluster showed a dimerization process that was triggered by a pH change, which was induced by the in-situ conversion of the cluster. nih.gov The protonation/deprotonation of ligands within the assembly was the key to this responsive behavior. nih.gov

Temperature is another stimulus that can be used to control the properties of this compound-based supramolecular systems. researchgate.net Temperature changes can affect the strength of non-covalent interactions, leading to phase transitions or changes in material properties.

A notable example is an organic co-crystal formed between this compound and pyromellitic acid. researchgate.net This material exhibits temperature-dependent semiconducting behavior. The conductivity is attributed to the favorable H-stacking of the this compound molecules. However, an increase in temperature is thought to cause a phase transition due to the free rotation around the C-C bond of the this compound, which disrupts the stacking and turns the material into an insulator. This process was found to be reversible upon cooling. researchgate.net While not directly involving this compound, research into thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAAm) highlights strategies that could be integrated with bipyridine-based systems to create dual-responsive materials. nih.gov

pH-Responsive Assemblies

2D Organization on Surfaces (e.g., Highly Oriented Pyrolytic Graphite)

The self-assembly of molecules into ordered two-dimensional (2D) structures on solid surfaces is a key area in nanoscience, driven by the potential to fabricate novel materials with tailored electronic and functional properties. Highly Oriented Pyrolytic Graphite (HOPG) is a common substrate for these studies due to its atomically flat, inert, and conductive surface, which is ideal for investigation by Scanning Tunneling Microscopy (STM). aip.orgrhhz.net While commercial this compound is a popular linker in three-dimensional frameworks, its use in forming 2D self-assembled patterns on surfaces requires strategic functionalization. acs.orgnih.govresearchgate.net

Research has shown that the introduction of substituents, particularly alkyl chains, onto the bipyridine skeleton is crucial for it to physisorb and organize into ordered monolayers at the graphite-solution interface. acs.orgnih.govresearchgate.netresearchgate.net The self-assembly process is a delicate balance of intermolecular forces (such as van der Waals interactions and hydrogen bonding) and molecule-substrate interactions. nih.gov The final supramolecular pattern is primarily dictated by the nature, length, and substitution position of the alkyl chains. acs.orgnih.govresearchgate.net

STM studies have revealed that functionalized 4,4'-bipyridines form diverse packing motifs on the HOPG surface. For instance, 4,4'-dialkyl-2,2'-bipyridines with single, long alkyl chains have been observed to adopt linear or zigzag arrangements. In contrast, derivatives with multiple chains often exhibit interdigitated structures to maximize van der Waals forces between the chains. researchgate.net The bright features in STM images are typically ascribed to the aromatic cores of the molecules. researchgate.net

A systematic study on 4,4'-bipyridines functionalized with alkyl chains at various positions (2,2', 3,3', and 2,2',6,6') demonstrated this structural diversity. The resulting monolayers, observed at the 1-phenyloctane/graphite interface, showed distinct supramolecular patterns directly linked to the substitution pattern. acs.orgnih.gov For example, some derivatives self-assemble into ordered patterns where the shorter alkyl chains are arranged in an anti-parallel fashion to enhance van der Waals contacts without interdigitating. researchgate.net

The table below summarizes key research findings on the 2D organization of functionalized this compound derivatives on HOPG, detailing the specific molecular structure and the unit cell parameters of the resulting self-assembled network as determined by STM.

| Functionalized this compound Derivative | Unit Cell Parameter 'a' (nm) | Unit Cell Parameter 'b' (nm) | Unit Cell Angle α (°) | Reference |

|---|---|---|---|---|

| 2,2'-di(dodecyloxy)-4,4'-bipyridine | 2.8 ± 0.2 | 1.5 ± 0.1 | 75 ± 3 | researchgate.net |

| 3,3'-di(dodecyloxy)-4,4'-bipyridine | 3.1 ± 0.2 | 1.3 ± 0.1 | 80 ± 4 | researchgate.net |

| 2,2',6,6'-tetra(hexyloxy)-4,4'-bipyridine | 1.8 ± 0.1 | 1.5 ± 0.1 | 60 ± 3 | researchgate.net |

| 4,4'-ditetradecyl-2,2'-bipyridine | Forms a tail-to-tail arrangement in a monolayer | aip.orgnih.gov |

Beyond self-assembly of its derivatives, this compound also serves as a versatile molecular linker in creating more complex multicomponent 2D networks on surfaces. It can connect molecules through hydrogen bonds or coordination with metal centers. nih.govrhhz.net For example, this compound has been used to bridge two trimesic acid molecules via N···H–O hydrogen bonds, forming a rectangular binary network on the HOPG surface. rhhz.net It can also tune the supramolecular structure of other molecules, such as silicon(IV) phthalocyanine (B1677752) derivatives, leading to edge-on self-assemblies through hydrogen bonding. nih.gov

Advanced Applications of 4,4 Bipyridine and Its Derivatives

Catalysis

In the realm of chemical synthesis, 4,4'-bipyridine (B149096) and its derivatives are pivotal as ligands in catalytic systems. preprints.orgnih.gov Their ability to coordinate with metal centers is a key feature, though this strong interaction can sometimes present challenges by reducing catalytic activity, an issue that has been a subject of extensive research. preprints.orgnih.govmdpi.com These ligands are integral to both reactions occurring in a single phase (homogeneous) and those occurring at the interface between phases (heterogeneous).

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, frequently employs this compound derivatives as ligands for transition metal complexes. These systems are utilized in a variety of important cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which are fundamental methods for creating carbon-carbon bonds. nih.govmdpi.com For instance, palladium complexes featuring bipyridine ligands have been developed for these reactions, enabling the synthesis of a wide array of valuable compounds. mdpi.com

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. This compound is a popular linker for constructing crystalline coordination polymers and metal-organic frameworks (MOFs) that function as robust heterogeneous catalysts. rsc.orgmdpi.com A notable example is a coordination network made from Cadmium(II) nitrate (B79036) and this compound, which effectively catalyzes the cyanosilylation of imines under heterogeneous conditions. rsc.org Furthermore, this compound is used to link polyoxometalate (POM) clusters, creating hybrid materials. mdpi.com These POM-based hybrids have demonstrated significant catalytic performance in reactions such as the oxidation of alcohols, with their activity influenced by the structure and porosity of the framework. mdpi.com

| Catalyst System Type | Catalyst Example | Application | Key Finding |

|---|---|---|---|

| Homogeneous | Palladium complexes with bipyridine ligands | Suzuki, Stille, Negishi cross-coupling reactions | Enables synthesis of diverse bipyridine derivatives and other complex molecules. mdpi.com |

| Heterogeneous | Cd(NO₃)₂ and this compound coordination network | Cyanosilylation of imines | The network acts as an effective and reusable catalyst. rsc.org |

| Heterogeneous | Polyoxometalate (POM) hybrids with this compound linkers | Oxidation of alcohols | Catalytic activity is linked to the framework's composition and porosity. mdpi.com |

| Heterogeneous | Dichlorodioxomolybdenum(VI) with 4,4'-dialkyl-2,2'-bipyridine ligands | Epoxidation of olefins | System can be recovered and recycled without loss of performance over multiple cycles. researchgate.net |

The unique electronic properties of this compound and its derivatives make them suitable for photocatalysis and electrocatalysis, where light or electricity is used to drive chemical reactions. In photocatalysis, bipyridine complexes, particularly those of ruthenium, are famous for their ability to absorb visible light and initiate single-electron transfer processes. nih.gov This property is harnessed to generate highly reactive intermediates for a variety of organic transformations. nih.gov Coordination polymers constructed from the photoactive molecule this compound-N,N'-dioxide have been shown to exhibit photochromism, a light-induced reversible color change, highlighting the potential of this compound platforms in light-driven applications. nih.gov

In electrocatalysis, these compounds facilitate reactions at electrode surfaces. The electrochemical behavior of charge transfer complexes involving this compound and benzoquinone derivatives has been investigated, demonstrating their redox activity. iieta.org Bipyridine-ligated metal complexes are also explored as electrocatalysts for the reduction of carbon dioxide. researchgate.net

A significant application within electrocatalysis is the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel from water. Research has demonstrated that a monolayer of this compound adsorbed onto a silver electrode surface can catalytically enhance the rate of hydrogen evolution in neutral and basic solutions. acs.orgnih.gov The mechanism is believed to involve a proton-coupled redox cycle where the adsorbed this compound is electrochemically reduced to an unstable N,N-dihydro bipyridine intermediate, which then decomposes to release hydrogen gas. acs.orgnih.gov

Furthermore, this compound serves as a crucial linker in the synthesis of 3D metal-organic frameworks (MOFs) for HER. rsc.org For example, new 3D nickel and cobalt-based MOFs incorporating a ferrocenyl diphosphinate and a this compound linker have been developed as stable and efficient electrocatalysts. rsc.org The inclusion of the this compound linker was found to significantly improve the catalytic kinetics and reduce the energy input (overpotential) required for the reaction compared to similar structures lacking this component. rsc.org

| Catalyst System | Description | Performance Metric | Value |

|---|---|---|---|

| Co-MOF with this compound linker | 3D Cobalt-based Metal-Organic Framework for HER in aqueous medium. rsc.org | Overpotential Reduction (vs. 1D polymer) | ~50 mV |

| Tafel Slope | 65 mV dec⁻¹ | ||

| This compound on Ag electrode | Monolayer catalyst for HER in 0.1 M NaOH. acs.org | Faradaic Yield (H₂) | 97 ± 2% |

| Ni-SIP-BPY MOF | A Ni(II) MOF with mixed ligands used as a photoanode for water splitting. nih.gov | Photocurrent Density Increase (under visible light) | 7-fold higher |

Photocatalysis and Electrocatalysis

Materials Science

The structural and electronic characteristics of this compound and its derivatives are exploited in the creation of advanced functional materials. mdpi.com Its quaternized derivatives, known as viologens, are particularly prominent due to their remarkable redox-responsive chromic behavior. mdpi.com

Di-quaternized salts of this compound, or viologens, are the cornerstone of many electrochromic devices (ECDs). core.ac.uk Electrochromism is the phenomenon where a material undergoes a reversible change in color or optical properties when a voltage is applied. researchopenworld.com Viologens are typically colorless in their stable dicationic (2+) state. core.ac.uk However, upon applying a small potential, they undergo a one-electron reduction to form intensely colored and stable radical cations (+). mdpi.comcore.ac.uk This highly reversible transformation allows for the fabrication of devices that can control the transmission of light, such as smart windows, information displays, and anti-glare mirrors. researchgate.netresearchgate.net

Researchers have developed numerous viologen-based systems with impressive performance. By modifying the substituents on the nitrogen atoms, properties like color, switching speed, and stability can be tuned. core.ac.ukresearchgate.net Devices have been fabricated that exhibit high optical contrast, fast switching times, and excellent coloration efficiency, which is a measure of how effectively charge is converted to a change in absorbance. core.ac.uk

| Viologen Derivative / Device | Key Performance Metric | Value | Wavelength |

|---|---|---|---|

| bis[4-(5,6-dimethyl-1H-benzimidazole-1-yl)butyl]-4,4′-bipyridinium dibromide (IBV) based device core.ac.uk | Optical Contrast | 30.5% | 605 nm |

| Coloration Efficiency | 725 cm² C⁻¹ | 605 nm | |

| Switching Times | 2-3 s | N/A | |

| 1-(4-benzimidazolylphenyl)-4,4′-bipyridine hexafluorophosphate (B91526) (BV) based flexible ECD researchopenworld.com | Optical Contrast | 45.8% | 466 nm |

| 1-(4-phenothiazinylphenyl)-4,4′-bipyridine hexafluorophosphate (PV) based flexible ECD researchopenworld.com | Optical Contrast | 37.4% | 564 nm |

| Rigid ECD based on 1-(4-benzimidazolylphenyl)-4,4′-bipyridine hexafluorophosphate (BV) researchopenworld.com | Coloration Efficiency | 201.50 cm² C⁻¹ | 568 nm |

At the nanoscale, this compound is a key component in the design of molecular motors, machines, and switches—molecules that can perform controlled motion upon receiving an external stimulus. mdpi.comspiedigitallibrary.org The ability of the two pyridine (B92270) rings in this compound to rotate relative to each other around the central C-C single bond is a fundamental property exploited in molecular switches. nih.gov

One study described a chirality switch where the addition of zinc ions induces a rotation of the this compound unit, changing its spatial configuration. nih.gov This process is reversible by removing the metal ions with a stronger complexing agent. nih.gov This principle was extended to the design of a molecular "pushing motor" driven by a combination of chemical and light stimuli. nih.gov Redox activity in viologen derivatives also provides a powerful switching mechanism, where the formation and breaking of π-dimers between radical cations can be controlled. echemcom.comsamipubco.com Furthermore, researchers have demonstrated that the conductance of a single gold–this compound–gold molecular junction can be switched between two states by applying a voltage, paving the way for applications in molecular electronics. acs.org These systems represent fundamental steps toward creating complex artificial molecular machines capable of performing work at the nanoscale. imrpress.compsu.edu

Photomagnetic Materials

The integration of photoresponsive molecules like this compound derivatives into coordination polymers has paved the way for the development of photomagnetic materials, where light can induce a change in magnetic properties. A notable example involves the use of this compound-N,N'-dioxide (bpdo), a photoactive molecule derived from the simple oxidation of this compound. nih.gov This molecule has been successfully incorporated into multifunctional coordination polymers. acs.org

In a specific study, a two-dimensional crystalline coordination polymer was synthesized using bpdo, manganese(II) ions (Mn²⁺), and fumaric acid as a linker. acs.orgresearchgate.net This compound, with the formula {[Mn(bpdo)(fum)(H₂O)₂]}n, demonstrates distinct photomagnetic properties. nih.govacs.org Upon light irradiation, a photoinduced electron transfer occurs, generating radicals. The subsequent antiferromagnetic interaction between these photogenerated radicals and the paramagnetic Mn(II) centers leads to a detectable change in the material's magnetic behavior. acs.org This strategy of combining photoresponsive components like bpdo with spin carriers such as Mn²⁺ within a coordination framework is a promising approach for creating new multifunctional systems that exhibit both photochromism and photomagnetism. acs.orgresearchgate.net The generation of paramagnetic species following light exposure is a key attribute for constructing such photomagnetic materials. acs.org

White-Light Emitting Materials

Single-component white-light emitting materials are highly sought after for applications in lighting and displays. Coordination polymers incorporating this compound and its derivatives have emerged as a promising class of materials to achieve this goal. By carefully selecting the metal ion and co-ligands, the emission properties can be tuned to span the entire visible spectrum, resulting in white light.

One successful approach involves the use of this compound-N,N'-dioxide (bpdo) in coordination polymers. A zinc-based two-dimensional coordination polymer, {[Zn(bpdo)(fum)(H₂O)₂]}n (where fum is fumaric acid), has been shown to exhibit intrinsic white-light emission upon UV irradiation in its crystalline state. nih.govacs.org This material displays a broad emission spectrum covering the visible range from 400 to 800 nm and boasts an ultra-high color rendering index (CRI) of 92.1, indicating excellent white light quality. acs.orgresearchgate.netnih.gov Interestingly, this white-light emission is observed both before and after the material undergoes a photochromic transformation. nih.govnih.gov

Another strategy involves the use of lead(II) metal-organic frameworks (MOFs) with this compound (bpy) as a ligand. By reacting this compound with different lead(II) carboxylate salts, researchers have synthesized MOFs that produce near-white light emission. acs.org For example, the compound [Pb₂(μ-bpy)(μ-O₂CCH₃)₂(μ-O₂CCH₃)₂]·H₂O emits light that is close to white when excited at 329 nm. acs.org The ability to generate white light from a single-phase material by tuning the structure of such lead-based MOFs opens up new possibilities for developing advanced lighting technologies. acs.org

| Compound/Material | Metal Ion | Excitation Wavelength (nm) | Emission Characteristics | Color Rendering Index (CRI) |

| {[Zn(bpdo)(fum)(H₂O)₂]}n | Zn²⁺ | 330 - 370 | Broad emission (400-800 nm) | 92.1 |

| [Pb₂(μ-bpy)(μ-O₂CCH₃)₂(μ-O₂CCH₃)₂]·H₂O | Pb²⁺ | 329 | Near-white light | Not Reported |

| [Pb(μ-bpy)(μ-O₂CCF₃)₂]·1/2CHCl₃ | Pb²⁺ | 376 | Near-white light | Not Reported |

Gas Adsorption and Separation Technologies

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), constructed with this compound as a linking ligand have demonstrated significant potential in gas storage and separation. The linear and rigid nature of the this compound molecule makes it an ideal building block for creating robust frameworks with well-defined pores and channels. scielo.org.mx These materials are being explored for their ability to selectively adsorb and store various gases, which is crucial for industrial processes. scielo.org.mx

Early research highlighted the capacity of a cobalt-based PCP, {[Co₂(4,4'-bpy)₃(NO₃)₄]·4H₂O}∞, for methane (B114726) (CH₄) adsorption. scielo.org.mx Subsequent work has focused on designing frameworks with optimized pore sizes to maximize interactions with gas molecules, leading to higher storage capacities for gases like methane and carbon dioxide (CO₂). scielo.org.mx

A notable example is a class of PCPs with the general formula [Cu(bpy-n)₂(SiF₆)], where bpy-1 is this compound. researchgate.net The material SIFSIX-1-Cu, which is [Cu(this compound)₂(SiF₆)]n, has been shown to exhibit high CO₂ uptake and selectivity. researchgate.net This is particularly significant as it achieves this without the presence of open metal sites, which are often considered necessary for strong gas binding. researchgate.net The selectivity for CO₂ over other gases like CH₄ and N₂ makes these materials promising candidates for CO₂ capture from industrial flue gas or natural gas purification. researchgate.net Furthermore, a mixed linker phosphonate-MOF incorporating this compound, known as TUB41, has been reported to be robust and capable of efficiently adsorbing CO₂ and water vapor, highlighting its potential for selective CO₂ separation. chemrxiv.org

| Material | Formula | Target Gas | Key Finding |

| Cobalt-based PCP | {[Co₂(4,4'-bpy)₃(NO₃)₄]·4H₂O}∞ | Methane (CH₄) | Demonstrated early potential for CH₄ storage in PCPs. scielo.org.mx |

| SIFSIX-1-Cu | [Cu(this compound)₂(SiF₆)]n | Carbon Dioxide (CO₂) | High and selective CO₂ uptake without open metal sites. researchgate.net |

| TUB41 | [Cu(4,4'‐bpy)₀.₅(1,4‐NDPAH₂)] | Carbon Dioxide (CO₂) | Robust MOF with efficient CO₂ and water vapor adsorption. chemrxiv.org |

Electrochemical Applications

Redox Flow Batteries

Derivatives of this compound, specifically N,N'-dialkyl-4,4'-bipyridinium salts known as viologens, are prominent candidates for the negative electrolyte (anolyte) in aqueous organic redox flow batteries (AORFBs). nih.govacs.org These batteries are a promising technology for large-scale energy storage due to their scalability and design flexibility. The electrochemical behavior of bipyridinium salts, including their redox potential, can be systematically tuned by modifying the structure, such as the type of N-alkylation and the mutual orientation of the pyridine rings. nih.govfrontiersin.org

A key advantage of bipyridine-based molecules is their fast electrode reaction kinetics, which contributes to low activation polarization in the battery. nih.govfrontiersin.org Research has focused on improving the stability and solubility of these viologens. For instance, a 4,4'-bipyridinium derivative with two sultone residues demonstrated good stability in a flow half-cell, with low capacity decay rates per cycle. nih.govfrontiersin.org Another approach to enhance performance involves introducing solubilizing groups like sulfonates. The sulfonate-functionalized viologen, 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium ((SPr)₂V), has been used as an anolyte in neutral AORFBs, which showed high current performance and energy efficiency. acs.org However, the degradation of viologens via dealkylation in the presence of hydroxide (B78521) anions remains a challenge, necessitating the development of more robust derivatives for large-scale deployment. acs.org In non-aqueous redox flow batteries, tuning the intermolecular interactions between this compound and the supporting electrolyte has also been shown to be an effective strategy to enhance electrochemical stability and reversibility. nih.gov

| This compound Derivative | Application/System | Key Performance Metric |

| 4,4'-Bipyridinium with sultone residues | Flow battery half-cell | Capacity decay of 0.09-0.15% per cycle. nih.govfrontiersin.org |

| 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium ((SPr)₂V) | Neutral aqueous organic redox flow battery (anolyte) | Up to 71% energy efficiency at 100 mA/cm². acs.org |

| This compound | Non-aqueous redox flow battery (anolyte) | Performance enhanced by tuning intermolecular interactions. nih.gov |

Charge Transfer Complexes: Characterization and Kinetic Studies